Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-
Description
Structure and Synthesis:
Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- is a strained three-membered heterocyclic compound featuring a bromomethyl (-CH₂Br) substituent at the C2 position and a 2-chlorophenylmethyl (-CH₂C₆H₄Cl-2) group at the N1 position. This compound belongs to the class of N-activated aziridines, characterized by enhanced reactivity due to the presence of electron-withdrawing substituents and the inherent ring strain of the aziridine moiety. The synthesis typically involves alkylation of aziridine precursors with brominated or aryl-substituted electrophiles under mild basic conditions. For instance, similar 2-(bromomethyl)-1-(arylsulfonyl)aziridines are synthesized in 53–60% yields via reactions with sulfonyl or alkylsulfonyl groups .
Reactivity and Applications: The compound’s three electrophilic sites—the exocyclic bromomethyl group and the two aziridine carbons—enable diverse transformations, including nucleophilic ring-opening reactions, cross-coupling, and participation in cascade syntheses. Such reactivity is exploited in the preparation of β-lactams, amino acids, and bioactive alkaloids .
Properties
CAS No. |
832724-77-3 |
|---|---|
Molecular Formula |
C10H11BrClN |
Molecular Weight |
260.56 g/mol |
IUPAC Name |
2-(bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine |
InChI |
InChI=1S/C10H11BrClN/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2 |
InChI Key |
OBZUTGRBLUCPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2Cl)CBr |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Chlorobenzaldehyde with Allylamine
2-Chlorobenzaldehyde undergoes condensation with allylamine in dichloromethane under anhydrous conditions, facilitated by magnesium sulfate as a desiccant. This reaction yields N-(2-chlorophenylmethylene)allylamine, characterized by its imine functionality (C=N). The intermediate is typically obtained in near-quantitative yield (>95%) and used directly without purification.
Bromination to Form N-Arylidene-2,3-Dibromopropylamines
The imine intermediate is treated with bromine in dichloromethane at 0°C, resulting in dibromination of the allylic chain to form N-(2-chlorophenylmethylene)-2,3-dibromopropylamine. This step proceeds quantitatively but produces a labile intermediate that decomposes upon attempts at distillation or prolonged storage.
Sodium Borohydride-Mediated Reductive Cyclization
Reduction of the dibromoimine with sodium borohydride in methanol under reflux induces simultaneous imine reduction and aziridine ring formation. The reaction mechanism proceeds via intramolecular nucleophilic displacement, where the amine nitrogen attacks the adjacent brominated carbon, forming the aziridine ring and installing the bromomethyl group at the 2-position. Yields for analogous substrates range from 35% to 85%, depending on the aryl substituent.
Representative Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Allylamine, MgSO₄, CH₂Cl₂, rt | >95% |
| Bromination | Br₂, CH₂Cl₂, 0°C | >95% |
| Reductive Cyclization | NaBH₄, MeOH, reflux | 35–85% |
Aziridination via Tosyl Chloride-Mediated Reaction
An alternative route involves the use of TosNClNa·3H₂O (tosyl chloride sodium salt) for direct aziridination of olefins. While full experimental details are truncated in available sources, the general protocol involves:
Reaction of Substituted Allyl Derivatives
A substituted allyl precursor, likely 1-[(2-chlorophenyl)methyl]allyl bromide, is treated with TosNClNa·3H₂O in acetonitrile under argon. The tosyl chloride agent facilitates nitrogen insertion, forming the aziridine ring. This method potentially avoids the need for bromination and reductive steps but requires precise control of stoichiometry and temperature.
Challenges and Optimization
Preliminary data suggest moderate yields due to competing side reactions, such as over-oxidation or polymerization. Degassing solvents with calcium hydride and rigorous exclusion of moisture are critical for reproducibility.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl substituent undergoes direct nucleophilic displacement with retention of configuration at the aziridine ring, avoiding ring-opening pathways due to the stabilizing 1-[(2-chlorophenyl)methyl] group. This behavior contrasts with activated analogs (e.g., N-tosyl derivatives), which often undergo ring-opening/closure mechanisms .
Key Reactions:
-
Oxygen Nucleophiles :
Methanol/sodium methoxide yields 2-(methoxymethyl)-1-[(2-chlorophenyl)methyl]aziridine (40–75% yield) . -
Sulfur Nucleophiles :
Thiols (e.g., iPrSH, allylSH) afford 2-[(alkylsulfanyl)methyl]aziridines (60–84% yield) .-
Example:
-
-
Nitrogen Nucleophiles :
Secondary amines (e.g., piperidine) yield 2-[(dialkylamino)methyl]aziridines (22–92% yield) .
Ring-Opening Reactions
The aziridine ring remains intact under standard substitution conditions but opens under Lewis-acidic or high-temperature regimes:
-
Acid-Catalyzed Ring Opening :
Tris(pentafluorophenyl)borane [(CF)B] promotes nucleophilic attack at the less-substituted carbon. For example, benzylamine opens the ring to form diamines .-
Example:
-
-
Thermal Rearrangements :
At >120°C, competing decomposition or Baldwin-type rearrangements may occur, though limited data exists for this specific analog .
Comparative Reactivity with Activated Aziridines
The 2-chlorobenzyl group deactivates the aziridine ring compared to N-sulfonyl analogs, favoring direct substitution over ring-opening pathways :
| Feature | 1-[(2-Chlorophenyl)methyl]aziridine | N-Tosylaziridine |
|---|---|---|
| Ring Stability | High (no ring opening) | Low (prone to ring opening) |
| Substitution Mechanism | Direct S2 at BrCH | Ring-opening/closure |
| Stereochemical Outcome | Retention of configuration | Inversion or retention |
Building Blocks for Nitrogen Heterocycles
-
2-[(Heteroatom)methyl]aziridines serve as precursors to iminothiazolidines and pseudopeptides .
-
Example: Thiocyanate substitution followed by cyclization yields 2-iminothiazolidines .
Table 1: Substitution Reactions with Heteroatom Nucleophiles
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| NaOMe | 2-(MeOCH)aziridine | 40–75 | MeOH, RT/reflux |
| NaS-iPr | 2-(iPrS-CH)aziridine | 84 | MeOH, RT |
| Piperidine | 2-(Piperidinyl-CH)aziridine | 92 | CHCl, RT |
Table 2: Catalytic Ring-Opening Reactions
| Catalyst | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| (CF)B | BnNH | HNCHC(Ph)NHBn | 75 |
| BF·OEt | HO | HOCHCH(NHBn)CHOH | 68 |
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions:
Aziridine derivatives are frequently employed as intermediates in the synthesis of more complex organic molecules. The presence of the bromomethyl group enhances nucleophilic substitution reactions, making it a valuable building block for synthesizing various functionalized compounds. For instance, the compound can react with nucleophiles such as amines and alcohols to yield substituted aziridines and other derivatives .
Synthesis of Heterocycles:
The compound can also serve as a precursor for synthesizing other heterocycles. Its reactivity allows for the formation of diverse nitrogen-containing structures through cyclization reactions, which are essential in developing pharmaceuticals and agrochemicals .
Medicinal Chemistry
Potential Pharmaceutical Applications:
Research indicates that aziridine derivatives have potential applications in drug development. The compound is being investigated for its ability to act as a building block for active pharmaceutical ingredients (APIs). Its unique structure may contribute to biological activity against various targets, including enzymes involved in disease pathways .
Cytotoxicity and Antimicrobial Activity:
Several studies have evaluated the cytotoxic effects of aziridine derivatives on cancer cell lines. Results suggest that certain substitutions on the aziridine ring can enhance efficacy against specific bacterial strains and cancer cells. The mechanism often involves covalent modification of target proteins, leading to enzyme inhibition or apoptosis in malignant cells .
Material Science
Polymer Synthesis:
In material science, aziridine compounds like 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- are utilized in the preparation of polymers with tailored properties. The strained aziridine ring can undergo ring-opening polymerization, resulting in materials with unique mechanical and thermal properties suitable for various applications .
Cytotoxicity Testing
A study focused on evaluating the cytotoxic effects of various aziridine derivatives found that certain compounds exhibited significant inhibition of cell viability in cancer cell lines compared to normal cells. The half-maximal inhibitory concentration (IC50) values were notably low for some derivatives, indicating potent anticancer activity comparable to established chemotherapeutics like cisplatin .
Mechanistic Insights
Another investigation highlighted how aziridine derivatives could induce cell cycle arrest and apoptosis in cancer cells through specific interactions with cellular targets. This study provided mechanistic insights into how modifications on the aziridine ring influence biological activity .
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the aziridine ring can participate in ring-opening reactions. These reactions can lead to the formation of various derivatives with potential biological activity.
Comparison with Similar Compounds
Comparison with Similar Aziridine Derivatives
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related aziridines:
Spectroscopic and Computational Insights
- Spectroscopy : The target compound’s ¹H NMR would display resonances for the aziridine protons (δ ~2.8–3.8 ppm) and aryl-methyl groups (δ ~4.0–4.5 ppm), similar to 2-(bromomethyl)-1-(alkylsulfonyl)aziridines .
- DFT Studies : Computational models of related aziridines (e.g., isoindigo-thiophene derivatives) reveal that electron-withdrawing groups lower LUMO energies, enhancing electrophilicity. The 2-chlorophenyl group in the target compound may similarly modulate electronic properties .
Industrial and Medicinal Relevance
- The target compound’s structural features position it as a candidate for analogous drug discovery.
- Material Science : Aziridines with extended π-conjugation (e.g., isoindigo derivatives) are used in organic semiconductors. The target compound’s aryl group could similarly influence optoelectronic properties .
Biological Activity
Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- is a nitrogen-containing heterocyclic compound with significant biological activity attributed to its aziridine ring structure. Its chemical formula is C10H11BrClN, and it possesses a molecular weight of 260.558 g/mol. The compound features a bromomethyl group and a 2-chlorobenzyl substituent, which enhance its reactivity and potential interactions with biological macromolecules such as proteins and nucleic acids.
The synthesis of aziridine derivatives typically involves cyclization reactions from suitable precursors. For 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine, common synthetic routes include:
- Cyclization of halogenated precursors .
- Nucleophilic substitution reactions involving various nucleophiles .
The compound is characterized as a colorless to pale yellow liquid with limited solubility in water, typical for many aziridine derivatives. Its unique structure allows for diverse chemical reactivity, particularly in forming covalent bonds with amino acids in proteins.
Interaction with Biological Molecules
Research indicates that aziridine derivatives can interact with biological molecules through the following mechanisms:
- Covalent Bond Formation : Aziridines can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of protein function.
- Influence on Cellular Pathways : These interactions could impact various cellular pathways and responses, making them relevant in drug design and therapeutic applications .
Case Studies
Several studies have highlighted the biological implications of aziridine compounds:
- Enzyme Inhibition : A study demonstrated that aziridines could inhibit specific enzymes by modifying their active sites through covalent bonding. This mechanism was particularly noted in the context of cancer research, where enzyme inhibitors are critical .
- Antimicrobial Activity : Another research project explored the antimicrobial properties of aziridine derivatives, revealing that certain substitutions on the aziridine ring could enhance efficacy against bacterial strains .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of aziridines on cancer cell lines showed promising results, suggesting that these compounds may serve as potential chemotherapeutic agents due to their ability to induce apoptosis in malignant cells .
Comparative Analysis
The following table summarizes the biological activities of various structurally similar compounds:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| 2-bromomethyl-1-[(4-methoxyphenyl)methyl]aziridine | C11H14BrNO | Contains a methoxy group; potential for different reactivity patterns | Moderate enzyme inhibition |
| 1-methyl-2-(4-chlorophenyl)aziridine | C9H10ClN | Lacks the bromomethyl group; simpler structure | Lower cytotoxicity compared to brominated counterparts |
| 2-(chloromethyl)-1-benzylaziridine | C10H12ClN | Similar aziridine structure but varies in substituents | Notable antimicrobial activity |
Q & A
Q. Q1. What are the primary synthetic routes for preparing 2-(bromomethyl)aziridine derivatives, and how can their efficiency be evaluated?
A1. Two key methods are documented:
- Gabriel-Cromwell Reaction : Start with vinyl phosphonate, brominate to 1,2-dibromoethyl phosphonate, eliminate HBr, and react with primary amines to yield aziridinyl phosphonates (yields: 65–85%) .
- Modified Gabriel-Cromwell : Use acetyl phosphonate as a starting material, react with DBU/tosyl chloride to form α-tosylated vinyl phosphonate, then with amines (yields: 70–80%) .
Efficiency Metrics : Compare yields, reaction time (e.g., modified method reduces steps), and scalability. NMR analysis (e.g., δ 2.5–3.5 ppm for aziridine protons) confirms ring formation .
Advanced Functionalization Strategies
Q. Q2. How can regioselective ring-opening of 2-(bromomethyl)aziridines be achieved for introducing heteroatom nucleophiles?
A2. Use nucleophilic substitution under controlled conditions:
- Example : React 2-(bromomethyl)aziridine with 1,2,4-triazole (5 equiv) and K₂CO₃ in refluxing acetonitrile for 2.5 days to yield 2-[(1,2,4-triazol-1-yl)methyl]aziridine. Purify via silica gel chromatography (CHCl₃/MeOH) .
Key Considerations : Solvent polarity, nucleophile strength, and steric effects dictate regioselectivity. Monitor reaction progress via TLC or GC-MS .
Analytical Challenges and Resolution
Q. Q3. What spectroscopic techniques are critical for confirming the structure of aziridine derivatives, and how are ambiguities resolved?
A3.
- NMR :
- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C-N (1020–1100 cm⁻¹) confirm functional groups .
Ambiguity Resolution : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in crowded aromatic regions from the 2-chlorophenyl group .
Biological Activity Profiling
Q. Q4. How can researchers design experiments to evaluate the antibacterial activity of aziridine derivatives?
A4.
- Protocol :
- Test compounds against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC assays).
- Use positive controls (e.g., ampicillin) and solvent controls (DMSO).
- Data Interpretation : Compare MIC values (µg/mL) across derivatives. For example, substituents like phosphonate groups may enhance activity .
Pitfalls : Account for compound solubility and stability in aqueous media. Pre-filter compounds to avoid false negatives .
Mechanistic and Kinetic Studies
Q. Q5. What mechanistic insights govern the reactivity of 2-(bromomethyl)aziridines in cross-coupling reactions?
A5.
- Palladium-Catalyzed Coupling : React N-methyl-2-(bromophenyl)aziridine with arylboronic acids using PdCl₂(dppf) as a catalyst. The reaction proceeds via oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation and reductive elimination .
Kinetic Analysis : Monitor reaction progress via TLC. Optimal conditions: 70°C in THF/H₂O (90:10) with K₂CO₃ as base. Reaction completion typically requires 6–12 hours .
Comparative Methodologies and Data Contradictions
Q. Q6. How do synthesis routes for aziridine derivatives compare in terms of yield and practicality?
A6.
| Method | Starting Material | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Classical Gabriel-Cromwell | Vinyl phosphonate | 65–85% | High yields, established protocol | Multi-step, requires bromination |
| Modified Gabriel-Cromwell | Acetyl phosphonate | 70–80% | Fewer steps, avoids HBr elimination | Lower yields for bulky amines |
| Microwave-Assisted | Bromomethylaziridine | 79–90% | Rapid (2–4 hours), high regioselectivity | Specialized equipment required |
Conflict Resolution : Discrepancies in yields may arise from amine steric hindrance or purification methods. Optimize solvent (e.g., DMSO for polar substrates) .
Stability and Storage Considerations
Q. Q7. What are the best practices for handling and storing 2-(bromomethyl)aziridines to prevent degradation?
A7.
- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials. Avoid moisture (hydrolyzes aziridine ring) and light (prevents C-Br bond cleavage) .
- Stability Tests : Monitor via periodic NMR; decomposition is indicated by new peaks near δ 4.0–5.0 ppm (hydrolysis products) .
Computational Modeling for Reactivity Prediction
Q. Q8. How can DFT calculations aid in predicting the reactivity of aziridine derivatives?
A8.
- Applications :
- Calculate activation energies for ring-opening reactions (e.g., nucleophilic attack at C-2 vs. C-3).
- Predict regioselectivity in cross-coupling reactions using frontier molecular orbital (FMO) analysis.
- Software : Gaussian or ORCA with B3LYP/6-31G(d) basis set. Compare computed NMR shifts with experimental data for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
